N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound characterized by a tricyclic core fused with a carboxamide moiety and multiple functional groups. Its molecular architecture includes a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene backbone, a 2-chlorobenzyl group, and a prop-2-enyl substituent.
While direct evidence of its synthesis or applications is absent in the provided materials, analogous compounds in the Synthesis and Bioactivities of Plant-Derived Biomolecules research topic (e.g., tricyclic alkaloids or carboxamide derivatives) often exhibit antimicrobial, anti-inflammatory, or enzyme-inhibitory properties . Structural elucidation of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation of molecular geometry .
Properties
Molecular Formula |
C23H20ClN5O2 |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H20ClN5O2/c1-3-10-28-19(25)16(22(30)26-13-15-8-4-5-9-18(15)24)12-17-21(28)27-20-14(2)7-6-11-29(20)23(17)31/h3-9,11-12,25H,1,10,13H2,2H3,(H,26,30) |
InChI Key |
XIEORAQCZSZAMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazatricyclo structure: This can be achieved through a series of cyclization reactions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction.
Formation of the imino and oxo groups: These functional groups are introduced through oxidation and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can reduce the imino and oxo groups to amines and alcohols, respectively.
Substitution: The chlorophenyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amines and alcohols.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[840
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Differences :
- Tricyclic Flexibility : The 1,7,9-triazatricyclo core’s rigidity contrasts with the more flexible indolocarbazole scaffold of staurosporine, possibly affecting target-binding selectivity.
Analytical Characterization
- Crystallography : The compound’s structure determination likely employs SHELXL for refinement and WinGX for crystallographic data processing, as seen in small-molecule studies .
- Metabolite Profiling : Molecular networking via LC-MS/MS (as described in Complementary Analytical Platforms of NMR and LCMS) could differentiate it from analogues by comparing fragmentation patterns (e.g., prop-2-enyl-derived ions vs. acetyl groups in staurosporine) .
Biological Activity
N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H22ClN5O2, with a molecular weight of approximately 435.9 g/mol. The compound features a tricyclic structure characterized by multiple functional groups including chlorophenyl, imino, and carbonyl functionalities. These structural elements contribute to its chemical reactivity and interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C23H22ClN5O2 |
| Molecular Weight | 435.9 g/mol |
| Functional Groups | Chlorophenyl, imino groups, carbonyl functionalities |
Biological Activity
Preliminary studies indicate that this compound exhibits notable biological activity. Its structure allows it to interact with various biological targets such as enzymes and receptors.
Research suggests that compounds with similar structures possess antimicrobial and anticancer properties due to their ability to inhibit specific pathways involved in cell proliferation and survival. The interactions of this compound with biological targets are essential for understanding its efficacy and safety in potential applications.
Antimicrobial Activity
Studies have indicated that the compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways. Further research is needed to elucidate the specific mechanisms involved.
Anticancer Properties
The compound's potential as an anticancer agent is attributed to its ability to interfere with the signaling pathways that regulate cell growth and apoptosis. This could make it a candidate for further development in cancer therapies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : Selection of appropriate starting materials that contain the necessary functional groups.
- Reaction Conditions : Optimization of reaction conditions such as temperature and pH to maximize yield and purity.
- Purification : Techniques such as recrystallization or chromatography may be employed to purify the final product.
Study 1: Antimicrobial Efficacy
In a study aimed at evaluating the antimicrobial efficacy of N-[(2-chlorophenyl)methyl]-6-imino derivatives against various bacterial strains, results demonstrated significant inhibition zones compared to control groups. This suggests potential for development as an antibacterial agent.
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cell lines through activation of caspase pathways. The study highlighted its effectiveness against breast cancer cells specifically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
